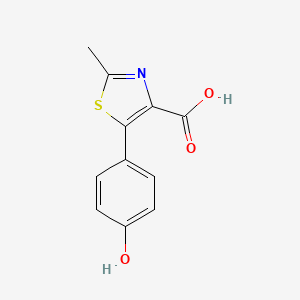

5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxyphenylacetic acid is a chemical compound found in olive oil and beer . It’s used as a reagent in the acylation of phenols and amines . It’s also used for the fluorometric determination of oxidative enzymes .

Synthesis Analysis

5-(4-Hydroxyphenyl)hydantoin, an important intermediate in the production of d-2-(4-hydroxyphenyl)glycine, was synthesized by employing a new amidoalkylation reaction of phenol with glyoxylic acid and urea under acidic conditions .Molecular Structure Analysis

The molecular formula for 5-(4-Hydroxyphenyl)pentanoic acid is C11H14O3. Its average mass is 194.227 Da and its monoisotopic mass is 194.094299 Da .Chemical Reactions Analysis

The synthesis of 5-(4-Hydroxyphenyl)hydantoin involves a reaction of phenol with glyoxylic acid and urea under acidic conditions . The reaction mechanism was examined using possible intermediates glyoxylurea, allantoin, and β-hydroxymandelic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are largely determined by its structure. For example, 4-Hydroxyphenylacetic acid is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .Scientific Research Applications

Antioxidant and Biological Properties

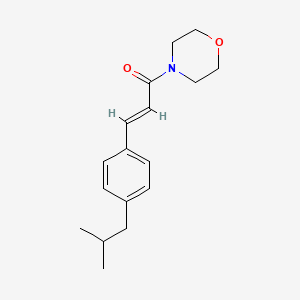

Hydroxycinnamic acids (HCAs), including compounds with phenolic structures, are known for their significant biological properties, including antioxidant activities. Studies have detailed the structure-activity relationships (SARs) of HCAs, revealing that certain structural modifications can enhance their antioxidant potential. These compounds play a critical role in managing oxidative stress-related diseases, making them valuable for scientific research aimed at understanding and mitigating such conditions (Razzaghi-Asl et al., 2013).

Nutraceutical and Food Additive Roles

Chlorogenic acid, a member of the hydroxycinnamic acid family, has demonstrated health-promoting properties related to metabolic syndrome management, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its dual role as a nutraceutical for disease prevention and treatment, and as a food additive due to its antimicrobial properties, showcases the diverse applications of phenolic compounds in food science and health (Santana-Gálvez et al., 2017).

Bioactive Compound Synthesis

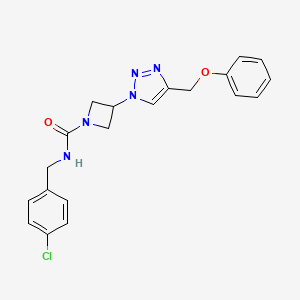

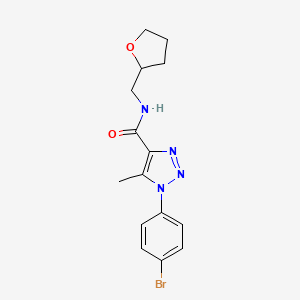

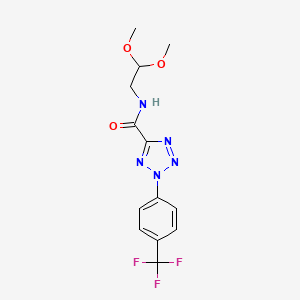

The synthesis and biological evaluation of various carboxylic acids, including those with hydroxyl groups, have shown that these compounds possess antioxidant, antimicrobial, and cytotoxic activities. Such activities depend on the structure of the carboxylic acids, highlighting their potential in developing new therapeutic agents and functional materials (Godlewska-Żyłkiewicz et al., 2020).

Biotechnological Applications

Lactic acid, a hydroxycarboxylic acid, serves as a precursor for various chemicals through biotechnological routes. Its derivatives are used in creating biodegradable polymers, showcasing the potential of carboxylic acids in green chemistry and sustainable material production (Gao et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, also known as EN300-7355436, is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine .

Biochemical Pathways

The action of EN300-7355436 affects the catabolism of tyrosine, a process in which HPPD plays a crucial role . By interacting with HPPD, EN300-7355436 can potentially influence the conversion of 4-hydroxyphenylpyruvate into homogentisate, a key step in the catabolism of tyrosine .

Properties

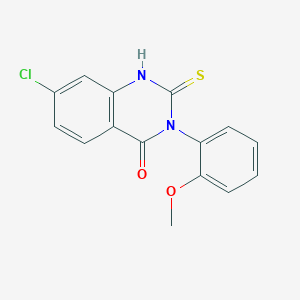

IUPAC Name |

5-(4-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-6-12-9(11(14)15)10(16-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCZXHCAVHWMTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510664-05-7 |

Source

|

| Record name | 5-(4-hydroxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2580269.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2580270.png)

![1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2580273.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2580282.png)

![N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)